molecular formula C10H16O B13268723 1-(Prop-2-yn-1-yl)cycloheptan-1-ol

1-(Prop-2-yn-1-yl)cycloheptan-1-ol

Cat. No.: B13268723
M. Wt: 152.23 g/mol
InChI Key: IVHYZHFFURNOOD-UHFFFAOYSA-N
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Description

1-(Prop-2-yn-1-yl)cycloheptan-1-ol is an organic compound with the molecular formula C10H16O It is a cycloheptane derivative with a hydroxyl group and a propynyl group attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Prop-2-yn-1-yl)cycloheptan-1-ol can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone with propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an inert atmosphere using solvents like tetrahydrofuran or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, phase-transfer catalysis can be employed to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(Prop-2-yn-1-yl)cycloheptan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Prop-2-yn-1-yl)cycloheptan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Prop-2-yn-1-yl)cycloheptan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the propynyl group can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(Prop-2-yn-1-yl)cyclohexan-1-ol: A similar compound with a cyclohexane ring instead of a cycloheptane ring.

    1-(Prop-2-yn-1-yl)cyclopentan-1-ol: A similar compound with a cyclopentane ring.

    1-(Prop-2-yn-1-yl)cyclooctan-1-ol: A similar compound with a cyclooctane ring.

Uniqueness

1-(Prop-2-yn-1-yl)cycloheptan-1-ol is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- and eight-membered ring analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-prop-2-ynylcycloheptan-1-ol

InChI

InChI=1S/C10H16O/c1-2-7-10(11)8-5-3-4-6-9-10/h1,11H,3-9H2

InChI Key

IVHYZHFFURNOOD-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CCCCCC1)O

Origin of Product

United States

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